molecular formula C10H18O2 B13398868 2,3-Bornanediol

2,3-Bornanediol

Cat. No.: B13398868
M. Wt: 170.25 g/mol
InChI Key: AYEOSGBMQHXVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Bornanediol can be synthesized through several methods. One common approach involves the reduction of camphor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound is less common compared to laboratory synthesis. large-scale production can be achieved through optimized reduction processes using efficient catalysts and reaction conditions. The choice of reducing agent and solvent, as well as reaction parameters like temperature and pressure, play crucial roles in maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Bornanediol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form camphor or other related compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of more reduced derivatives.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like THF.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Camphor, camphoric acid.

    Reduction: More reduced derivatives of camphor.

    Substitution: Esters, ethers.

Scientific Research Applications

2,3-Bornanediol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,3-Bornanediol involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of oxidized products. In reduction reactions, it serves as an acceptor of hydride ions, resulting in the formation of reduced derivatives. The specific pathways and molecular targets depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

2,3-Bornanediol can be compared with other similar compounds such as:

    1,4-Butanediol: A linear diol with different reactivity and applications.

    1,3-Butanediol: Another linear diol with distinct properties and uses.

    2,3-Butanediol: A vicinal diol with different stereochemistry and industrial applications.

Uniqueness

This compound is unique due to its bicyclic structure and the presence of two hydroxyl groups in a specific configuration

Properties

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,11-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEOSGBMQHXVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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